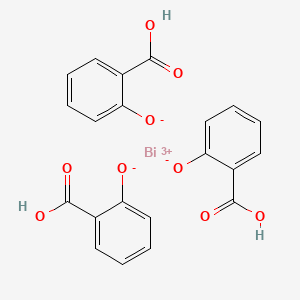
Bismuth salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely recognized for its medicinal properties, particularly in treating gastrointestinal issues such as nausea, heartburn, indigestion, upset stomach, and diarrhea . This compound combines the anti-inflammatory properties of salicylic acid with the antimicrobial and antacid properties of bismuth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bismuth subsalicylate involves the reaction of bismuth oxide with salicylic acid. The process typically includes the following steps :
Crushing Bismuth Oxide: Bismuth oxide is crushed to a specified average particle size.
Reaction with Salicylic Acid: The crushed bismuth oxide is gradually added to a heated aqueous solution of salicylic acid. The reaction is carried out under controlled temperature conditions, away from sunlight, and in a sealed environment.
Filtration and Drying: After the reaction is complete, the product is filtered and dried to obtain bismuth subsalicylate.
Industrial Production Methods
In industrial settings, the production of bismuth subsalicylate follows similar steps but on a larger scale. The process is optimized to reduce the oxidation of bismuth and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bismuth subsalicylate undergoes various chemical reactions, including:
Hydrolysis: In the stomach, bismuth subsalicylate hydrolyzes into bismuth and salicylic acid.
Oxidation and Reduction: Salicylic acid, a component of bismuth subsalicylate, can undergo oxidation and reduction reactions.
Substitution: Salicylic acid can participate in substitution reactions, particularly in the formation of esters and other derivatives.
Common Reagents and Conditions
Hydrolysis: Water and acidic conditions in the stomach.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Alcohols and acids for esterification reactions.
Major Products
Hydrolysis: Bismuth and salicylic acid.
Oxidation: Various oxidized derivatives of salicylic acid.
Reduction: Reduced forms of salicylic acid.
Substitution: Esters and other substituted derivatives of salicylic acid.
Scientific Research Applications
Bismuth subsalicylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of derivatives.
Biology: Studied for its role in plant defense mechanisms and stress responses.
Medicine: Widely used in over-the-counter medications for gastrointestinal relief.
Industry: Utilized in the production of skincare products due to its anti-inflammatory properties.
Mechanism of Action
Bismuth subsalicylate exerts its effects through multiple mechanisms :
Anti-inflammatory Action: Salicylic acid inhibits the cyclooxygenase enzyme, reducing the formation of pro-inflammatory prostaglandins.
Antimicrobial Action: Bismuth ions have antimicrobial properties, disrupting the cell walls of bacteria.
Antacid Action: Bismuth subsalicylate neutralizes stomach acid, providing relief from heartburn and indigestion.
Comparison with Similar Compounds
Bismuth subsalicylate is unique due to its combination of salicylic acid and bismuth, offering a broad spectrum of therapeutic effects. Similar compounds include :
Aspirin (Acetylsalicylic Acid): Primarily used for its anti-inflammatory and analgesic properties.
Methyl Salicylate: Used as a flavoring agent and in topical pain relief products.
Magnesium Salicylate: Used as an analgesic and anti-inflammatory agent.
Choline Salicylate: Used in oral gels for pain relief.
Diflunisal: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic properties.
Each of these compounds has unique properties and applications, but bismuth subsalicylate stands out for its combined gastrointestinal, anti-inflammatory, and antimicrobial effects.
Properties
CAS No. |
19034-57-2 |
|---|---|
Molecular Formula |
C21H15BiO9 |
Molecular Weight |
620.3 g/mol |
IUPAC Name |
bismuth;2-carboxyphenolate |
InChI |
InChI=1S/3C7H6O3.Bi/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 |
InChI Key |
REKWPXFKNZERAA-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


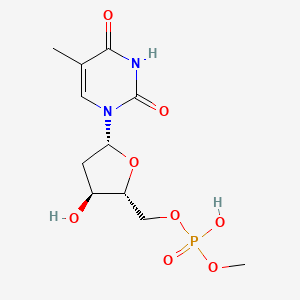

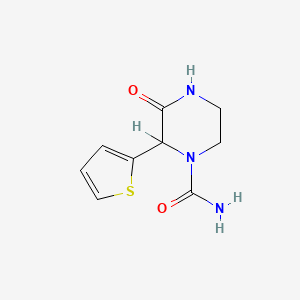
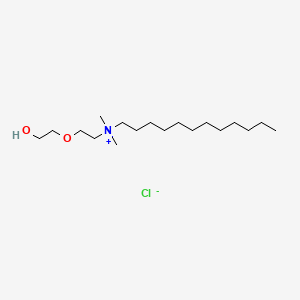


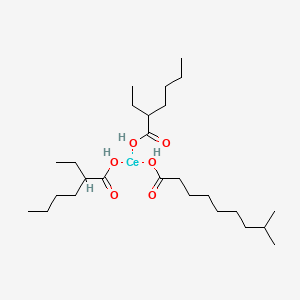
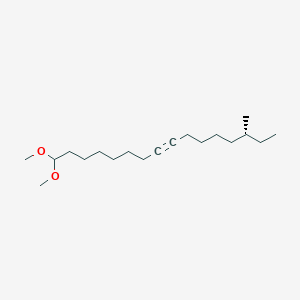
![N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B12671034.png)

![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)
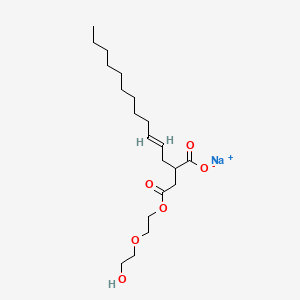
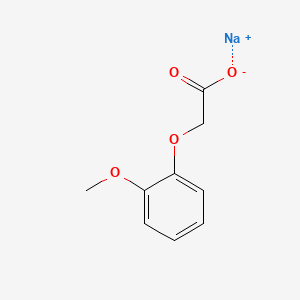
![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
